[1,1-Biphenyl]-4-acetamide, N-4-pyridinyl-
CAS No.: 51484-42-5
Cat. No.: VC8122610
Molecular Formula: C19H16N2O
Molecular Weight: 288.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51484-42-5 |
|---|---|
| Molecular Formula | C19H16N2O |
| Molecular Weight | 288.3 g/mol |
| IUPAC Name | 2-(4-phenylphenyl)-N-pyridin-4-ylacetamide |
| Standard InChI | InChI=1S/C19H16N2O/c22-19(21-18-10-12-20-13-11-18)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-13H,14H2,(H,20,21,22) |
| Standard InChI Key | BDETZHBLXPUMDC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=NC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=NC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Difenpiramide belongs to the biphenylalcanoic acid derivative family, featuring:
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Core structure: A [1,1'-biphenyl] group substituted at the 4-position with an acetamide side chain.
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Functional groups:
Table 1: Molecular Properties of Difenpiramide
| Property | Value | Source |
|---|---|---|
| CAS Number | 51484-40-3 | |
| Molecular Formula | C₁₉H₁₆N₂O | |
| Molecular Weight | 288.34 g/mol | |
| Density | 1.192 g/cm³ | |
| Melting Point | 122–124°C | |
| Boiling Point | 549°C at 760 mmHg | |
| Flash Point | 285.8°C |
Synthesis and Manufacturing
Synthetic Pathways
Difenpiramide is synthesized via a two-step process involving:
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Formation of biphenyl-4-acetamide: Reacting biphenyl-4-acetic acid chloride with 2-aminopyridine in anhydrous ethyl ether.
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Purification: Crystallization from ethanol or acetone-water mixtures yields the final product with >98% purity .
Key Reaction Conditions
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Temperature: 5–25°C (controlled via ice bath during exothermic reaction).
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Solvent: Anhydrous ethyl ether for optimal solubility and side-product minimization.
Table 2: Synthesis Parameters
| Parameter | Value | Source |
|---|---|---|
| Reactant Ratio | 1:2 (acid chloride:aminopyridine) | |
| Reaction Time | 20 hours | |
| Workup | Washing with NaHCO₃, MgSO₄ drying |
Pharmacological Profile
Mechanism of Action
Difenpiramide’s polypharmacology arises from:
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COX inhibition: Reduces prostaglandin synthesis, comparable to ibuprofen .
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Uricosuric effect: Enhances renal excretion of uric acid via URAT1 transporter modulation .
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Platelet anti-aggregation: Inhibits thromboxane A₂ synthesis without affecting ADP-induced aggregation .
Therapeutic Indications
Clinical studies highlight efficacy in:
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Rheumatoid arthritis: Reduces joint swelling and pain (ED₅₀ = 50 mg/kg in murine models) .
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Gout management: Lowers serum urate levels by 30–40% at 100 mg/day .
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Postoperative inflammation: Superior to aspirin in reducing edema (p < 0.01) .
Table 3: Pharmacokinetic Data
| Parameter | Value | Source |
|---|---|---|
| Bioavailability | 92% (oral) | |
| Plasma Half-life | 4.2 hours | |
| Protein Binding | 88–92% | |
| Metabolism | Hepatic (CYP2C9) |
Comparative Analysis with Structural Analogs
Biphenylpyridine Derivatives
Compared to 4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid (HPBPC, CAS 1393711-96-0), difenpiramide differs in:
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Functional group: Acetamide vs. carboxylic acid, altering solubility (logP = 3.1 vs. 2.4) .
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Biological targets: HPBPC acts as a MOF ligand, while difenpiramide targets inflammatory pathways .
NSAID Class Comparison
| Property | Difenpiramide | Ibuprofen | Aspirin |
|---|---|---|---|
| Uricosuric Activity | Yes | No | No |
| Platelet Effect | Anti-aggregation | No effect | Irreversible inhibition |
| GI Toxicity | Low | Moderate | High |
Future Directions
Structural Optimization
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Analog synthesis: Replacing pyridinyl with thiazole (logP optimization) .
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Prodrug development: Ester derivatives to enhance oral absorption .
Clinical Applications
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